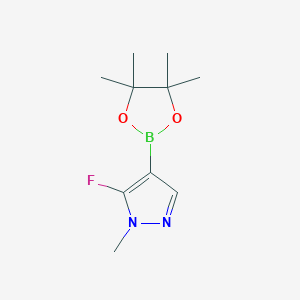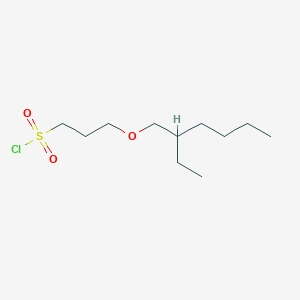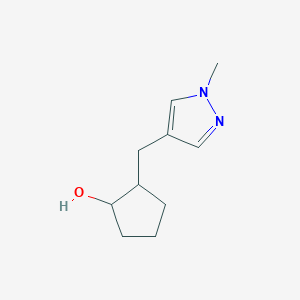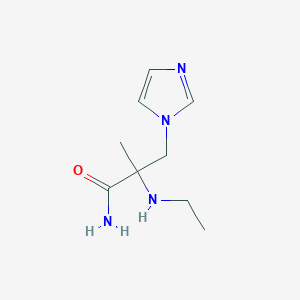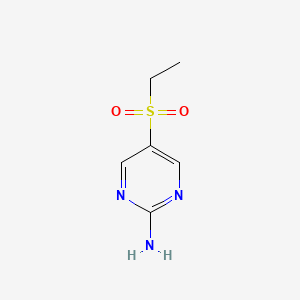
4'-Fluoro-4-methoxybiphenyl-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-4-methoxybiphenyl-3-amine is an organic compound with the molecular formula C13H12FNO It is a derivative of biphenyl, featuring a fluorine atom and a methoxy group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-methoxybiphenyl-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-4-methoxybiphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and arylboronic acids, along with appropriate solvents and reaction conditions to ensure high efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-4-methoxybiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
4’-Fluoro-4-methoxybiphenyl-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-4-methoxybiphenyl-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-4’-methoxybiphenyl: Similar structure but lacks the amine group.
4-Fluoro-3-methylphenylboronic acid: Similar structure with a boronic acid group instead of an amine.
Uniqueness
4’-Fluoro-4-methoxybiphenyl-3-amine is unique due to the presence of both a fluorine atom and a methoxy group on the biphenyl structure, along with an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3 |
Clave InChI |
SNPHISDVXJIYOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



